molecular formula C7H9ClN2 B172597 1-(6-Chloro-pyridin-3-YL)-ethylamine CAS No. 132219-51-3

1-(6-Chloro-pyridin-3-YL)-ethylamine

Cat. No.: B172597
CAS No.: 132219-51-3
M. Wt: 156.61 g/mol
InChI Key: OZVNENIAEVSUDT-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-YL)-ethylamine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6th position and an ethylamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-YL)-ethylamine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Chloro-pyridin-3-YL)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloro-pyridin-3-YL)-ethylamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVNENIAEVSUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132219-51-3
Record name 1-(6-chloropyridin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Stir a mixture of 1-(6-chloro-pyridin-3-yl)-ethanone (5 g, 32.14 mmol) in titanium tetra(isopropoxide) (18.27 g, 64.27 mmol) and ammonia (160.7 mmol, 2 M in MeOH) under N2 for 6 hours at room temperature. To this mixture add sodium tetrahydroborate (1.82 g, 48.21 mmol) and stir overnight. Quench the reaction mixture with ammonium hydroxide and filter the mixture. From the filtrate remove the solvent and extract the residue with dichloromethane, wash with saturated aqueous sodium chloride and dry over Na2SO4, filter and remove the solvent to obtain a dark yellow oil (4.2 g). MS (ES) m/z 157 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160.7 mmol
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Cool a solution of sodium borohydride (2.96 g, 82.65 mmol) and titanium tetrachloride (1 M in toluene, 41.33 mL, 41.33 mmol) in 50 mL of dry 1,2-dimethoxyethane to 0° C. under N2. Add 1-(6-chloropyridin-3-yl)ethanone oxime (3.52 g, 20.66 mmol) to the solution dropwise. Stir the mixture overnight at RT. Quench the reaction with 200 mL of water. Basify the mixture with ammonium hydroxide. Subsequently, extract the crude product into toluene and ethyl acetate. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product (1.24 g, 38%). 1H NMR (400 MHz, CDCl3) δ 3.53 (s, 3H), 5.23 (s, 2H), 7.39 (d, J=4.0 Hz, 1H), 7.96 (d, J=1.6 Hz, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.33 mL
Type
catalyst
Reaction Step One
Name
1-(6-chloropyridin-3-yl)ethanone oxime
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods III

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

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